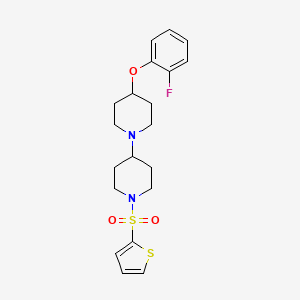
4-(2-Fluorophenoxy)-1'-(thiophen-2-ylsulfonyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluorophenoxy)-1'-(thiophen-2-ylsulfonyl)-1,4'-bipiperidine is a complex organic compound. This compound belongs to the class of heterocyclic compounds and contains both piperidine and thiophene moieties. The presence of the fluorophenoxy group adds unique properties to the molecule, enhancing its utility in various fields such as medicinal chemistry, organic synthesis, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis of 4-(2-Fluorophenoxy)-1'-(thiophen-2-ylsulfonyl)-1,4'-bipiperidine generally begins with the commercially available starting materials: piperidine, thiophene, and 2-fluorophenol.
Step 1: : The first step involves the protection of piperidine's nitrogen to facilitate selective functionalization.
Step 2: : The thiophene ring is then sulfonylated using sulfonyl chloride under basic conditions, such as pyridine or triethylamine, to introduce the sulfonyl group.
Step 3: : The fluorophenoxy group is incorporated via an etherification reaction, typically using a base like potassium carbonate to promote the formation of the ether bond.
Step 4: : The protected piperidine is then coupled with the thiophene-sulfonyl-fluorophenoxy intermediate using a palladium-catalyzed coupling reaction (e.g., Suzuki or Stille coupling) under an inert atmosphere to afford the final compound.
Reaction Conditions: : Reactions are generally carried out under inert conditions (e.g., nitrogen atmosphere), with temperatures ranging from room temperature to reflux, depending on the specific step.
Industrial Production Methods
Industrial synthesis often involves batch or continuous flow processes to ensure high yield and purity.
Catalysts and reagents are optimized for scalability and cost-efficiency.
Advanced purification techniques like chromatography and recrystallization are employed to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene sulfonyl group, forming sulfoxides and sulfones.
Reduction: : Reductive amination and reduction of the sulfonyl group can be achieved using reagents like sodium borohydride or catalytic hydrogenation.
Substitution: : The aromatic fluorophenoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peracids.
Reduction: : Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation (e.g., palladium on carbon) are frequently used.
Substitution: : Nucleophiles like alkoxides, amines, and thiols under basic or acidic conditions.
Major Products
Oxidation leads to the formation of sulfoxides and sulfones.
Reduction can result in the formation of amines and the removal of the sulfonyl group.
Substitution reactions yield various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
Utilized as a building block for the synthesis of more complex molecules.
Functions as a ligand in coordination chemistry.
Biology
Studied for its potential as a biochemical probe due to its unique structural features.
Investigated for its binding affinity to various biological targets.
Medicine
Explored for potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Functions as a pharmacophore in the design of new drugs.
Industry
Used in the development of advanced materials, such as polymers and resins.
Serves as an intermediate in the synthesis of agrochemicals and fine chemicals.
Mecanismo De Acción
The exact mechanism of action depends on the context of its application:
In Medicinal Chemistry: : The compound interacts with specific biological targets, such as enzymes or receptors, modulating their activity. For example, it might inhibit an enzyme by binding to its active site or interact with a receptor to block or activate its signaling pathways.
In Material Science: : It acts as a monomer or a crosslinking agent in polymerization reactions, contributing to the mechanical and chemical properties of the resulting material.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Fluorophenoxy)-1'-bipiperidine: : Lacks the thiophene-sulfonyl group, resulting in different reactivity and properties.
1'-(Thiophen-2-ylsulfonyl)-1,4'-bipiperidine: : Lacks the fluorophenoxy group, affecting its application in medicinal chemistry and material science.
4-Phenoxy-1'-(thiophen-2-ylsulfonyl)-1,4'-bipiperidine: : Replaces the fluorine with hydrogen, altering its electronic properties and reactivity.
Uniqueness
The presence of both the fluorophenoxy and thiophene-sulfonyl groups in 4-(2-Fluorophenoxy)-1'-(thiophen-2-ylsulfonyl)-1,4'-bipiperidine imparts unique electronic and steric properties, making it a versatile compound for various applications.
Its dual functionality allows for diverse chemical reactions, enhancing its utility in synthetic chemistry and industrial processes.
Propiedades
IUPAC Name |
4-[4-(2-fluorophenoxy)piperidin-1-yl]-1-thiophen-2-ylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3S2/c21-18-4-1-2-5-19(18)26-17-9-11-22(12-10-17)16-7-13-23(14-8-16)28(24,25)20-6-3-15-27-20/h1-6,15-17H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVYYOKLMDDGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-amino-1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2797061.png)
![2-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/new.no-structure.jpg)
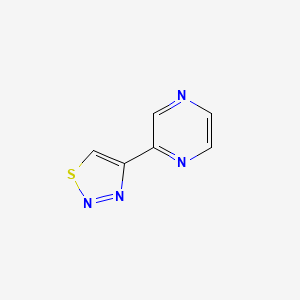
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2797066.png)


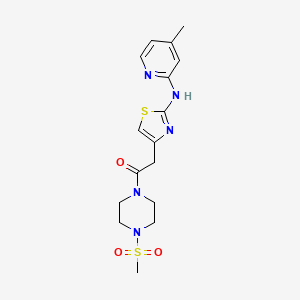
![1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B2797074.png)
![2-Chloro-N-[(1R,2S,4R,5R)-5-methoxy-5-(trifluoromethyl)-2-bicyclo[2.2.1]heptanyl]propanamide](/img/structure/B2797075.png)
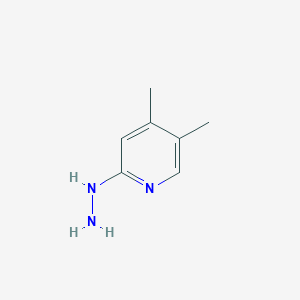
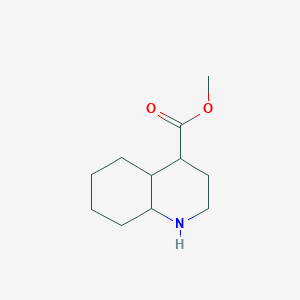
![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2797079.png)

![1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2797084.png)
